molecular formula C11H12O4 B3007963 2-(3-Phenyloxetan-3-yl)oxyacetic acid CAS No. 2580206-12-6

2-(3-Phenyloxetan-3-yl)oxyacetic acid

Cat. No.: B3007963
CAS No.: 2580206-12-6
M. Wt: 208.213
InChI Key: RHGHCRIBVMHYEV-UHFFFAOYSA-N
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Description

2-(3-Phenyloxetan-3-yl)oxyacetic acid is an organic compound characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a phenyl group attached to the oxetane ring.

Safety and Hazards

The safety information for “2-(3-Phenyloxetan-3-yl)oxyacetic acid” includes several hazard statements: H315, H319, H335 . These indicate that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenyloxetan-3-yl)oxyacetic acid typically involves the formation of the oxetane ring followed by the introduction of the phenyl group. One common method is the intramolecular cyclization of appropriate precursors. For example, the synthesis can start with the preparation of oxetan-3-one, which is then subjected to nucleophilic substitution reactions to introduce the phenyl group .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenyloxetan-3-yl)oxyacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the oxetane ring and the phenyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

2-(3-phenyloxetan-3-yl)oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-10(13)6-15-11(7-14-8-11)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGHCRIBVMHYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=CC=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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